(5S)-2,5-Dimethylmorpholine
Description
Contextualization within Chiral Heterocyclic Amine Chemistry
Chiral heterocyclic amines are core structures in a multitude of biologically active compounds. The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a particularly privileged scaffold in medicinal chemistry. nih.govscispace.com Its presence can enhance physicochemical properties such as solubility and bioavailability. thieme-connect.com When substituents are introduced on the morpholine ring, chiral centers can be created, leading to stereoisomers with potentially distinct biological activities and applications. The study of chiral 2,5-dimethylmorpholines falls within this important class of compounds, where the spatial arrangement of the two methyl groups gives rise to different stereoisomers.
Overview of Research Trajectories for Optically Active Morpholine Derivatives
Research into optically active morpholine derivatives has followed several key trajectories. A significant area of focus is their application as chiral building blocks or synthons for the preparation of more complex molecules. uno.edu Additionally, they are widely explored as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Another important research avenue is the use of chiral morpholines as ligands for metal catalysts in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net The development of new synthetic methods to access enantiomerically pure morpholine derivatives with diverse substitution patterns remains an active area of investigation. mdpi.comchemrxiv.org
Table 1: Physicochemical and Spectroscopic Properties of 2,5-Dimethylmorpholine (B1593661) Isomers
| Property | (2S,5S)-2,5-Dimethylmorpholine | (2R,5S)-2,5-Dimethylmorpholine |
| CAS Number | 1258277-12-1 bldpharm.com | 1130053-86-9 sigmaaldrich.com |
| Molecular Formula | C6H13NO bldpharm.comnih.gov | C6H14ClNO (hydrochloride) bldpharm.com |
| Molecular Weight | 115.17 g/mol bldpharm.comnih.gov | 151.63 g/mol (hydrochloride) bldpharm.com |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| SMILES Code | C[C@H]1CNC@HC nih.gov | C[C@H]1COC@HCN1.Cl bldpharm.com |
Properties
IUPAC Name |
(5S)-2,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Chiral 2,5 Dimethylmorpholines
Stereoselective Synthesis Strategies for (5S)-2,5-Dimethylmorpholine and its Enantiomers/Diastereomers
Chiral Pool Approaches Utilizing Enantiopure Precursors
The chiral pool approach is a powerful strategy that leverages readily available, enantiomerically pure starting materials to construct complex chiral molecules. In the context of (5S)-2,5-dimethylmorpholine synthesis, this involves utilizing precursors where the stereocenters are already established. For instance, derivatives of naturally occurring amino acids like serine can serve as versatile starting points. unimi.it A synthetic route might begin with a chiral pool-accessible derivative of (S)-serine, which is then elaborated through a series of reactions to form the morpholine (B109124) ring while retaining the original stereochemistry. unimi.it This methodology ensures high enantiomeric purity in the final product, as the chirality is transferred from the starting material.
Asymmetric Catalysis in Morpholine Ring Construction
Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral molecules, including substituted morpholines. rsc.org This approach introduces chirality during the formation of the morpholine ring using a chiral catalyst. One notable example is the asymmetric hydrogenation of unsaturated morpholine precursors. rsc.org By employing a rhodium complex with a chiral bisphosphine ligand, it is possible to achieve high enantioselectivity in the reduction of a double bond within the morpholine ring, thereby establishing the desired stereocenters. rsc.org This method is advantageous due to its high efficiency, atom economy, and the ability to generate a wide variety of 2-substituted chiral morpholines in excellent yields and enantiomeric excesses. rsc.org
Another catalytic approach involves the enantioselective synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation sequence. acs.org This one-pot reaction utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst to yield the chiral morpholine with high enantioselectivity. acs.org
Indium(III)-Catalyzed Intramolecular Reductive Etherification for Substituted Morpholines
Indium(III)-catalyzed intramolecular reductive etherification provides an efficient pathway to various substituted morpholines, including those with 2,5-disubstitution patterns. oup.comoup.comsmolecule.comresearchgate.net This method involves the cyclization of an amino alcohol precursor in the presence of an indium(III) catalyst, such as indium(III) bromide, leading to the formation of the morpholine ring with good to excellent yields and high diastereoselectivity. oup.comoup.com The reaction demonstrates good functional group compatibility, tolerating various N-protecting groups like Boc, Cbz, and Fmoc. oup.com The proposed mechanism involves the indium catalyst promoting the cyclization and subsequent dehydration to form an oxocarbenium ion, which is then reduced to yield the morpholine product. oup.com
A related strategy, the intramolecular reductive etherification of 1,5-diketones, has also been developed for the stereoselective synthesis of cis-2,6-disubstituted morpholines. researchgate.net This Lewis acid-catalyzed approach offers a simple and efficient route to these structures. researchgate.net
Enantioselective Ring-Opening Reactions of Aziridines and Azetidines with Haloalcohols
A highly regio- and stereoselective strategy for synthesizing nonracemic morpholines involves the SN2-type ring-opening of activated aziridines and azetidines with haloalcohols. dntb.gov.uaresearchgate.netnih.govacs.orgiitk.ac.in This reaction, often facilitated by a Lewis acid, proceeds with high yield and enantioselectivity. researchgate.netnih.govacs.org The resulting haloalkoxy amine intermediate undergoes a base-mediated intramolecular cyclization to afford the desired substituted morpholine. researchgate.netnih.govacs.org This method provides a versatile route to a variety of substituted morpholines and their homologues. nih.gov
Cyclization Reactions from Chiral Amine Starting Materials
The cyclization of chiral amine starting materials is a fundamental and widely used approach for constructing the morpholine ring. nih.gov This strategy often involves reacting a chiral amine with a suitable dielectrophile, such as a dihalide, under basic conditions to facilitate ring closure. The stereochemistry of the final product is dictated by the chirality of the starting amine. This method is conceptually straightforward and can be adapted for large-scale production.
Controlled Functionalization and Derivatization
Once the chiral 2,5-dimethylmorpholine (B1593661) scaffold is synthesized, it can be further modified through controlled functionalization and derivatization reactions. These transformations are crucial for synthesizing a diverse range of analogues for various applications.
The nitrogen atom of the morpholine ring can readily undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com For example, alkylation or acylation can be performed to create N-substituted derivatives. smolecule.com Oxidation of the nitrogen atom can lead to the corresponding N-oxides.
Furthermore, the morpholine ring itself can serve as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. For instance, (3S,5S)-3,5-dimethylmorpholine has been used as a chiral auxiliary in [4+2]-cycloaddition reactions.
Oxidation Pathways and N-Oxide Formation
The nitrogen atom within the morpholine ring of 2,5-dimethylmorpholine is susceptible to oxidation, leading to the formation of the corresponding N-oxide. smolecule.com This transformation is a common reaction for tertiary amines and introduces a new functional group that can alter the compound's chemical properties and reactivity. The oxidation is typically achieved using various oxidizing agents. smolecule.com For instance, reagents such as hydrogen peroxide or potassium permanganate (B83412) are effective for this purpose. smolecule.com The resulting N-methylmorpholine N-oxide (NMMO) is a valuable oxidant in its own right, often used as a co-oxidant in reactions like osmium tetroxide oxidations. wikipedia.org While the general oxidation of morpholine derivatives is well-documented, the selective oxidation of N-methylmorpholine to N-methylmorpholine-N-oxide is a key reaction in organic synthesis. researchgate.net
Table 1: Reagents for N-Oxide Formation of Dimethylmorpholine
| Oxidizing Agent | Product | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 2,5-Dimethylmorpholine N-oxide | smolecule.com |
Selective Reduction Reactions to Amine Derivatives
The morpholine ring system can undergo selective reduction to yield various amine derivatives. Specifically, the reduction of 2,5-dimethylmorpholine can be accomplished using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of these transformations, leading to the formation of amine derivatives. The specific products of such reductions depend on the reaction conditions and the substrate. For example, the reduction of 3,5-dimethylmorpholine (B170313) with LiAlH₄ or sodium borohydride (B1222165) can yield amine derivatives, potentially through ring-opening. In other contexts, selective reductions are crucial to prevent unwanted rearrangements; for instance, the NaBH₄ reduction of certain benzaldehydes requires quenching with a weak acid to avoid intramolecular transesterification. nih.gov
Table 2: Reagents for Selective Reduction of Dimethylmorpholine Derivatives
| Reducing Agent | Potential Product Type | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amine derivatives | |
| Sodium Borohydride (NaBH₄) | Amine derivatives |
N-Substitution Reactions for Tailored Morpholine Derivatives
The secondary amine functionality of (5S)-2,5-dimethylmorpholine provides a reactive site for N-substitution reactions, allowing for the synthesis of a wide array of tailored derivatives. smolecule.com These reactions involve the introduction of various substituents onto the nitrogen atom.
Common N-substitution reactions include:
N-Alkylation and N-Acylation: The nitrogen atom can be alkylated or acylated to form quaternary ammonium (B1175870) salts or amides, respectively.
Nucleophilic Aromatic Substitution: Dimethylmorpholine can act as a nucleophile in substitution reactions. For example, cis-2,6-dimethylmorpholine (B33440) reacts with 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile to yield the corresponding substituted product with 95% efficiency. nih.gov
Formylation and Reduction: Morpholine derivatives can be formylated using aqueous formaldehyde (B43269) and formic acid, followed by reduction to yield methylated products. google.com
Reaction with Diazomethane: In the presence of a Lewis acid like boron trifluoride etherate, methylation can also be achieved using diazomethane. google.com
These N-substitution methods enable the modification of the morpholine scaffold to create derivatives with specific steric and electronic properties for various applications.
Synthesis of Morpholine-2,5-Dione (B184730) Derivatives and Related Scaffolds
Morpholine-2,5-diones are six-membered heterocyclic compounds containing both an ester and an amide group. mdpi.com They are considered the simplest cyclic depsipeptides and serve as important intermediates in the synthesis of optically active α-amino acids and as monomers for producing biodegradable polymers known as polydepsipeptides. mdpi.comnih.gov
Several general methods have been established for the synthesis of morpholine-2,5-dione derivatives. mdpi.comresearchgate.net These methods typically involve the cyclization of linear precursors derived from α-amino acids and α-hydroxy acids. researchgate.net
Common Synthetic Routes:
Cyclization of N-(α-haloacyl)-α-amino acid salts: This is a frequently used method where an α-amino acid is first acylated with an α-halogenated acyl halide. nih.govutwente.nl The resulting N-(α-haloacyl)-α-amino acid is then cyclized, often by heating its sodium salt, to form the morpholine-2,5-dione ring. mdpi.comutwente.nl For example, N-((R,S)-2-bromopropionyl)glycine sodium salt can be heated to produce (R,S)-6-methylmorpholine-2,5-dione. utwente.nl
Intramolecular trans-esterification: This route involves the cyclization of N-(α-hydroxyacyl)-α-amino acid esters. mdpi.comresearchgate.net High temperatures are sometimes required, which can lead to racemization. mdpi.com
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This multi-step method, similar to peptide chemistry, can produce morpholine-2,5-diones, though sometimes in low yields. mdpi.com
By choosing the appropriate α-amino acid and α-hydroxy/halo acid precursors, one can synthesize specifically substituted morpholine-2,5-diones. For instance, using alanine (B10760859) (which contains a methyl group) as the starting amino acid allows for the introduction of a methyl group at the C3 or C6 position of the morpholine-2,5-dione ring. utwente.nl The ring-opening polymerization of these monomers is often initiated by catalysts like stannous octoate to yield polydepsipeptides. utwente.nl
Table 3: Mentioned Chemical Compounds
| Compound Name | Other Names/Abbreviations | Molecular Formula |
|---|---|---|
| (5S)-2,5-Dimethylmorpholine | - | C₆H₁₃NO |
| Hydrogen peroxide | - | H₂O₂ |
| Potassium permanganate | - | KMnO₄ |
| N-Methylmorpholine N-oxide | NMMO | C₅H₁₁NO₂ |
| Osmium tetroxide | - | OsO₄ |
| Lithium aluminum hydride | LiAlH₄ | AlH₄Li |
| Sodium borohydride | NaBH₄ | BH₄Na |
| Diborane | - | B₂H₆ |
| cis-2,6-Dimethylmorpholine | - | C₆H₁₃NO |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | - | C₉H₆ClN₅ |
| Formaldehyde | - | CH₂O |
| Formic acid | - | CH₂O₂ |
| Diazomethane | - | CH₂N₂ |
| Boron trifluoride etherate | - | C₄H₁₀BF₃O |
| Morpholine-2,5-dione | - | C₄H₅NO₃ |
| α-amino acid | - | RCH(NH₂)COOH |
| α-hydroxy acid | - | RCH(OH)COOH |
| N-(α-haloacyl)-α-amino acid | - | Variable |
| N-((R,S)-2-bromopropionyl)glycine | - | C₅H₈BrNO₃ |
| Stannous octoate | - | C₁₆H₃₀O₄Sn |
Stereochemical Aspects and Chiral Recognition in 5s 2,5 Dimethylmorpholine Research
Conformational Analysis of 2,5-Dimethylmorpholine (B1593661) Stereoisomers
Like cyclohexane, the morpholine (B109124) ring predominantly adopts a chair conformation to minimize angle and torsional strain. transformationtutoring.com In this conformation, substituents at the C-2 and C-5 positions can occupy either axial (vertical) or equatorial (diagonal) positions. transformationtutoring.com The rapid interconversion between two chair forms, known as a ring flip, alters these positions. Generally, conformations that place larger substituents in the equatorial position are energetically favored to avoid destabilizing 1,3-diaxial steric interactions. transformationtutoring.comyoutube.com
The 2,5-dimethylmorpholine isomers can be categorized as cis or trans, depending on the relative orientation of the two methyl groups.
cis-Isomers ((2S,5S)- and (2R,5R)-Dimethylmorpholine): In the cis configuration, both methyl groups are on the same face of the morpholine ring. A ring flip interconverts between two energetically equivalent chair conformations where one methyl group is axial and the other is equatorial (ae ⇌ ea).
trans-Isomers ((2S,5R)- and (2R,5S)-Dimethylmorpholine): In the trans configuration, the methyl groups are on opposite faces of the ring. This arrangement allows for two distinct chair conformations: a diequatorial (ee) form and a diaxial (aa) form. The diequatorial conformer is significantly more stable, as the diaxial form introduces severe steric repulsion between the two axial methyl groups and the other axial hydrogens. spcmc.ac.insapub.org
Spectroscopic methods, particularly high-resolution Nuclear Magnetic Resonance (NMR), are essential for conformational analysis. The coupling constants (J values) derived from NMR spectra help determine the dihedral angles between protons, which in turn confirms the preferred chair conformation and the axial or equatorial orientation of the methyl groups.
| Isomer | Configuration | Possible Conformations | Most Stable Conformer | Key Steric Interactions |
|---|---|---|---|---|
| (2S,5S)-2,5-Dimethylmorpholine | cis | Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a) | Both conformations are energetically equivalent. | Gauche interactions involving the methyl groups. |
| (2S,5R)-2,5-Dimethylmorpholine | trans | Diequatorial (e,e) ⇌ Diaxial (a,a) | Diequatorial (e,e) is strongly favored. | The diaxial conformer suffers from significant 1,3-diaxial interactions. |
Influence of Stereochemistry on Reaction Diastereoselectivity and Enantioselectivity
The well-defined stereochemistry of 2,5-dimethylmorpholine isomers makes them valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the transformation, the auxiliary is cleaved and can often be recovered.
The spatial arrangement of the methyl groups on the morpholine ring creates a sterically biased environment. This chiral environment blocks one face of the reacting molecule, forcing an incoming reagent to approach from the less hindered face. This mechanism effectively controls the formation of new stereocenters, leading to a high degree of diastereoselectivity or enantioselectivity in the product. The choice between a cis or trans auxiliary can lead to opposite stereochemical outcomes, allowing for selective synthesis of a desired stereoisomer. The development of efficient catalytic methods, such as asymmetric hydrogenation, is also a highly desirable approach for producing chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org
Stereoselective Interactions with Chiral Catalysts and Substrates
Beyond their use as stoichiometric chiral auxiliaries, 2,5-dimethylmorpholine derivatives can also function as chiral ligands in transition-metal catalysis. The morpholine's nitrogen atom can coordinate to a metal center, and the stereocenters at C-2 and C-5 create a specific chiral environment around the metal. This setup is crucial for chiral recognition, where the catalyst complex interacts differently with enantiomeric substrates or with the prochiral faces of a single substrate. rsc.org
The effectiveness of the catalyst often depends on the precise geometry of the ligand. For instance, the trans configuration of (2S,5R)-2,5-dimethylmorpholine provides a C2-symmetric-like scaffold, a structural feature common in highly effective chiral ligands used in asymmetric catalysis. This symmetry reduces the number of possible transition states, often leading to higher enantioselectivity. nih.gov These stereoselective interactions, which can include hydrogen bonding and steric repulsion, are fundamental to how a chiral catalyst can generate a product with high optical purity. rsc.org Computational modeling is frequently used to predict the preferred binding orientations and to understand the interactions between the chiral ligand, metal center, and substrate at an atomic level.
Comparison of Stereoisomeric and Positional Isomers (e.g., (2S,5R)-, (2S,5S)-, (3S,5R)-Dimethylmorpholine)
The properties and applications of dimethylmorpholine are highly dependent on both the relative stereochemistry of the methyl groups (stereoisomers) and their location on the morpholine ring (positional isomers).
Stereoisomers of 2,5-Dimethylmorpholine:
(2S,5S)-Dimethylmorpholine: A cis isomer where the methyl groups create a specific chiral environment. nih.gov
(2S,5R)-Dimethylmorpholine: A trans isomer whose C2-like symmetry makes it a common structural motif in the design of effective chiral ligands and auxiliaries for asymmetric synthesis.
Positional Isomers:
2,6-Dimethylmorpholine (B58159): This isomer also exists in cis and trans forms. nih.govnih.gov Studies on related structures have shown that the stereochemical difference between cis and trans isomers can lead to significant variations in biological activity. nih.gov
3,5-Dimethylmorpholine (B170313): In this isomer, the methyl groups are adjacent to the nitrogen atom. The (3S,5R)-3,5-dimethylmorpholine moiety has been incorporated into mTOR kinase inhibitors, where its specific conformation allows for favorable hydrophobic interactions within the ATP-binding pocket, contributing to the inhibitor's potency.
Each isomer possesses a unique three-dimensional structure, leading to different steric and electronic properties that dictate its interactions and utility in stereoselective applications.
| Compound Name | Isomer Type | Configuration | Key Stereochemical Features | Noted Applications/Properties |
|---|---|---|---|---|
| (5S)-2,5-Dimethylmorpholine (specifically (2S,5S)-) | Stereoisomer | cis | Methyl groups on the same face of the ring. | Used as a chiral building block. |
| (2S,5R)-Dimethylmorpholine | Stereoisomer | trans | Methyl groups on opposite faces; C2-like symmetry. | Valuable as a chiral auxiliary and ligand in asymmetric synthesis. |
| 2,6-Dimethylmorpholine | Positional Isomer | Exists as cis and trans | Symmetrical placement of methyl groups relative to oxygen. | Stereoisomers show different biological activities in related compounds. nih.gov |
| (3R,5R)-3,5-Dimethylmorpholine | Positional Isomer | trans | Methyl groups adjacent to the nitrogen atom. nih.gov | Related moieties used in kinase inhibitors for specific conformational binding. |
Applications of 5s 2,5 Dimethylmorpholine in Advanced Organic Synthesis
Role as a Chiral Ligand in Asymmetric Catalysis
In asymmetric catalysis, the goal is to use a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of a product. Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. nih.gov This catalyst then creates a chiral environment around the reaction center, influencing the pathway of the reaction to favor the formation of one enantiomer over the other.
The structure of (5S)-2,5-Dimethylmorpholine makes it and its derivatives potential candidates for use as chiral ligands. The nitrogen atom within the morpholine (B109124) ring can coordinate to a metal, and the stereocenters at the C2 and C5 positions create the necessary chiral environment to influence the stereochemical outcome of a catalyzed reaction.
The primary goal of using a chiral ligand is to achieve high enantioselectivity, meaning the preferential formation of one enantiomer. nih.gov Ligands derived from scaffolds like (5S)-2,5-Dimethylmorpholine can be employed in various metal-catalyzed reactions to achieve this. For instance, in reactions such as asymmetric hydrogenation or palladium-catalyzed allylic substitution, the geometry of the ligand-metal complex dictates the facial selectivity of the substrate's approach, leading to high enantiomeric excesses (e.e.). nih.govnih.gov The effectiveness of such a catalyst is measured by its ability to produce the desired product in high yield and with high stereoselectivity, often exceeding 90-99% e.e. semanticscholar.orgkyoto-u.ac.jp The rigid conformation of the morpholine ring can help in creating a well-defined chiral pocket, which is essential for effective stereochemical communication between the catalyst and the substrate.
Table 1: Illustrative Enantioselective Reactions and Ligand Influence
| Reaction Type | Metal Catalyst | Role of Chiral Ligand | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Creates a chiral environment to control the addition of hydrogen across a double bond. | High enantiomeric excess (e.e.) of the saturated product. |
| Asymmetric Allylic Alkylation | Palladium (Pd) | Controls the stereochemistry of the nucleophilic attack on a π-allyl palladium complex. | High yield and e.e. of the alkylated product. scispace.com |
| Asymmetric Hydrosilylation | Palladium (Pd) | Dictates the stereoselective addition of a hydrosilane to an alkene. kyoto-u.ac.jp | Chiral silane (B1218182) products with high optical purity. kyoto-u.ac.jp |
The design of a chiral ligand is crucial for its success in a given reaction. nih.gov The (5S)-2,5-Dimethylmorpholine scaffold can be systematically modified to fine-tune its steric and electronic properties. For example, attaching bulky substituents to the nitrogen or carbon atoms of the morpholine ring can increase steric hindrance, which can enhance enantioselectivity by creating a more defined binding pocket. Conversely, modifying substituents can alter the electronic properties of the metal center, which can affect the catalyst's reactivity and selectivity. nih.gov This modularity allows for the development of a library of ligands, which can then be screened to find the optimal choice for a specific chemical transformation. nih.govscispace.com
Utility as a Chiral Auxiliary for Inducing Stereocontrol
Beyond its role in catalysis, (5S)-2,5-Dimethylmorpholine can function as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
The (5S)-2,5-Dimethylmorpholine moiety can be attached to a reactant, for example, by forming an amide with a carboxylic acid. The rigid, chiral structure of the morpholine then blocks one face of the reacting molecule, forcing a reagent to approach from the less hindered side. This process, known as steric shielding, results in the highly diastereoselective formation of a new stereocenter. The auxiliary can then be cleaved to reveal the enantiomerically enriched product. This strategy is a powerful tool for establishing specific stereocenters in complex molecules.
Building Block for Complex Organic and Heterocyclic Architectures
(5S)-2,5-Dimethylmorpholine is considered a "privileged building block" in organic synthesis. This term refers to molecular scaffolds that are frequently found in biologically active compounds and can be readily modified to generate a diverse range of molecules. nih.gov The morpholine ring itself is a common motif in many heterocyclic compounds. researchgate.net By starting with (5S)-2,5-Dimethylmorpholine, chemists can ensure that the desired stereochemistry is incorporated into the final product from the outset. Its pre-defined stereocenters serve as a chiral foundation upon which more complex structures can be built.
The synthesis of chiral drugs is of paramount importance, as different enantiomers of a compound can have vastly different biological activities. nih.gov Chiral morpholine derivatives are key intermediates in the synthesis of various pharmaceutical compounds. nih.govsemanticscholar.orgresearchgate.net The use of (5S)-2,5-Dimethylmorpholine as a starting material guarantees the correct stereochemical configuration in the final active pharmaceutical ingredient (API). nih.gov This approach is critical in drug discovery and development, where precise control over the three-dimensional structure of a molecule is necessary for optimal interaction with biological targets like enzymes and receptors. nih.gov
Similar to pharmaceuticals, the efficacy and safety of agrochemicals often depend on their stereochemistry. nih.gov The use of single-enantiomer agrochemicals can lead to higher efficiency, lower application rates, and reduced environmental impact. nih.gov The morpholine scaffold is present in a number of fungicides and other crop protection agents. By using (5S)-2,5-Dimethylmorpholine as a chiral building block, chemists can construct complex agrochemical scaffolds with the desired stereochemistry, leading to the development of more effective and environmentally benign products. nih.gov
Incorporation into Specialty and Fine Chemical Products
The unique stereochemical architecture of morpholine derivatives, including (5S)-2,5-Dimethylmorpholine, makes them valuable building blocks in the synthesis of specialty and fine chemicals. Their incorporation is particularly significant in the development of chiral molecules, where precise control of the three-dimensional arrangement of atoms is crucial for function.
One of the primary roles of dimethylmorpholine analogs in this context is as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a chemical reaction towards a specific stereochemical outcome. After the desired stereocenter has been created, the auxiliary is removed. This strategy is fundamental in asymmetric synthesis for producing single-enantiomer specialty chemicals, such as active pharmaceutical ingredients (APIs). The rigid conformation of the morpholine ring and the defined spatial orientation of its substituents can effectively shield one face of the reacting molecule, leading to high levels of stereoselectivity.
A practical application of a disubstituted morpholine scaffold is demonstrated in the multigram-scale synthesis of a mineralocorticoid antagonist. researchgate.net In this process, a cis-2,5-disubstituted morpholine derivative serves as a key intermediate. researchgate.net The synthesis leverages a de-epimerization technique to establish the correct relative stereochemistry of the two substituents on the morpholine ring, which is a critical feature for the final product's biological activity. researchgate.net The morpholine unit is then further elaborated through a series of reactions, including an SNAr reaction, Dakin oxidation, and alkylation, to construct the final complex structure of the antagonist. researchgate.net This highlights how the morpholine core is integrated into the final product, forming a central part of its molecular framework.
Furthermore, the morpholine scaffold itself is a recognized privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. Derivatives have been investigated as inhibitors of key enzymes and as anti-infective agents. The specific stereoisomer, such as the cis-configuration in (2R,5S)-2,5-dimethylmorpholine, dictates the spatial arrangement of the methyl groups, which in turn significantly influences the molecule's interaction with biological targets.
| Application Area | Role of Dimethylmorpholine Scaffold | Example |
| Asymmetric Synthesis | Chiral Auxiliary | Directing stereochemical outcomes in the creation of chiral molecules. |
| Pharmaceutical Synthesis | Core Structural Component | Intermediate in the synthesis of a mineralocorticoid antagonist. researchgate.net |
| Medicinal Chemistry | Privileged Scaffold | Basis for the development of enzyme inhibitors and anti-infective agents. |
Application in Ring-Opening Polymerizations for Polydepsipeptide Synthesis
(5S)-2,5-Dimethylmorpholine is related to a class of monomers known as morpholine-2,5-diones, which are pivotal in the synthesis of alternating polydepsipeptides. These polymers, which contain a regular sequence of α-amino acid and α-hydroxy acid residues, are of significant interest as biodegradable materials for biomedical applications, including drug delivery and tissue engineering. utwente.nlnih.gov The primary method for producing high-molecular-weight polydepsipeptides is the ring-opening polymerization (ROP) of these morpholine-2,5-dione (B184730) derivatives. utwente.nlnih.gov
The ROP of morpholine-2,5-diones is typically conducted in the melt using a catalyst, such as stannous octoate (tin(II) 2-ethylhexanoate). utwente.nl This process involves the cleavage of the ester bond within the six-membered ring of the monomer, leading to the formation of a linear polymer chain. utwente.nl The choice of substituents on the morpholine-2,5-dione ring allows for the synthesis of polydepsipeptides with a wide range of properties. For instance, the properties of the resulting polymer, such as crystallinity and molecular weight, are influenced by the specific amino acid and hydroxy acid precursors used to create the monomer. utwente.nl
Research has shown that various morpholine-2,5-dione derivatives can be successfully polymerized to yield polydepsipeptides. The polymerization conditions, including temperature, time, and monomer-to-initiator ratio, are critical parameters that determine the final molecular weight and conversion efficiency. utwente.nl
Table 1: Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives Summary of polymerization results for different monomers initiated with stannous octoate.
| Monomer (Morpholine-2,5-dione derivative) | Polymerization Temperature (°C) | Polymerization Time (h) | Monomer/Initiator Ratio | Resulting Polymer Molecular Weight (Mn x 104 g/mol ) |
| Unsubstituted | 135 | 48 | 250 | 1.4 |
| 6-methyl- | 165 | 48 | 250 | 1.2 |
| 6,6-dimethyl- | 170 | 48 | 250 | 0.9 |
| 3-methyl- | 155 | 48 | 250 | 1.1 |
Data sourced from studies on the melt polymerization of morpholine-2,5-dione derivatives. utwente.nl
The synthesis of these monomers often starts from natural amino acids, highlighting a pathway to creating biosourced and biodegradable polymers. nih.gov The process involves N-acylation of an amino acid with a haloacetyl halide (e.g., chloroacetyl chloride), followed by a ring-closure reaction to form the morpholine-2,5-dione ring. utwente.nl This versatility in monomer synthesis, coupled with the control offered by the ROP process, makes polydepsipeptides highly tunable materials for advanced applications.
Mechanistic Studies of Biological Interactions Involving 5s 2,5 Dimethylmorpholine Derivatives
Ligand-Target Binding Interactions with Enzymes and Receptors
The biological activity of (5S)-2,5-dimethylmorpholine derivatives stems from their precise interactions with macromolecular targets such as enzymes and receptors. The morpholine (B109124) scaffold contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the oxygen atom), enabling it to form key interactions within the binding sites of these targets.
Elucidation of Molecular Targets and Pathways
Derivatives incorporating the morpholine structure have been found to interact with a diverse array of molecular targets, thereby modulating critical cellular pathways. In cancer research, for instance, morpholine-substituted quinazoline (B50416) derivatives have been identified as potential anticancer agents. nih.gov Mechanistic studies revealed that these compounds may bind to Bcl-2 proteins, which are key regulators of apoptosis, thereby inducing programmed cell death. nih.gov The apoptotic process engaged by these compounds involves the activation of initiator caspases (caspase-8 and caspase-9) which converge on the executioner caspase-3, leading to irreversible cell apoptosis. nih.gov
Beyond cancer, morpholine derivatives are actively investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanism in this context often involves the modulation of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). Other identified molecular targets for various morpholine-containing compounds include G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, and a range of protein kinases. The structural similarity of some morpholine derivatives to endogenous neurotransmitters allows them to modulate receptors involved in mood disorders and pain. nih.govacs.org
| Therapeutic Area | Molecular Target Class | Specific Example(s) | Modulated Cellular Pathway |
|---|---|---|---|
| Oncology | Apoptosis Regulators | Bcl-2 Family Proteins | Intrinsic Apoptosis Pathway nih.gov |
| Oncology | Enzymes (Kinases) | mTOR, PI3K | Cell Growth, Proliferation, Survival nih.govnih.gov |
| Neurodegeneration | Enzymes | AChE, BuChE, MAO-A, MAO-B | Neurotransmitter Regulation |
| CNS Disorders | Receptors (GPCRs) | Serotonin Receptors | Neurological Signaling nih.govacs.org |
Role of Hydrogen Bonding and Hydrophobic Interactions in Binding Modulation
The binding of a ligand to its biological target is governed by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles. thescipub.com The morpholine nucleus is adept at participating in both. The nitrogen and oxygen heteroatoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for the proper orientation and anchoring of the ligand within the active site of an enzyme or receptor. thescipub.com
In the context of kinase inhibition, the morpholine moiety often forms critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many kinase inhibitors and is essential for potent binding.
Mechanistic Investigations in Kinase Inhibition Research
Protein kinases are a major class of drug targets, particularly in oncology, and morpholine derivatives have been extensively developed as kinase inhibitors. nih.govnih.gov The (5S)-2,5-dimethylmorpholine scaffold is particularly important in the design of inhibitors targeting the phosphatidylinositol-3-kinase (PI3K)-related kinase family, which includes the mammalian target of rapamycin (B549165) (mTOR). nih.gov
Structure-Activity Relationships in mTOR Kinase Inhibitor Design
Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.govresearchgate.net For mTOR inhibitors, SAR studies have demonstrated the critical importance of the morpholine moiety. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural properties of mTOR inhibitors with their inhibitory activity, aiding in the design of novel and more potent compounds. nih.govnih.govresearchgate.net
A key finding in the design of mTOR inhibitors is the profound impact of the stereochemistry of the 2,5-dimethylmorpholine (B1593661) core. The relative orientation of the two methyl groups (cis or trans) significantly affects how the molecule fits into the ATP-binding pocket. The cis-configuration, as found in (2R,5S)- or (2S,5R)-2,5-dimethylmorpholine, can lead to different binding conformations compared to the trans-isomer. This distinction is crucial for binding affinity and for achieving selectivity over other closely related kinases. Modeling studies have shown that specific stereoisomers can adopt distinct conformations within the mTOR binding pocket, leading to variations in inhibitory potency.
| Structural Feature | Impact on mTOR Inhibition | Rationale |
|---|---|---|
| Morpholine Ring | Essential for potent binding | Forms key hydrogen bonds with the kinase hinge region. |
| cis-2,5-Dimethyl Stereochemistry | Enhances potency and selectivity | Adopts specific conformations that optimize hydrophobic interactions in the ATP-binding pocket. |
| Substituents on Morpholine Nitrogen | Modulates activity and properties | Can be altered to fine-tune binding affinity and pharmacokinetic parameters. |
| Aromatic Scaffolds (e.g., Triazine) | Provides core structure for binding | Orients the morpholine and other groups for optimal interaction with the target. nih.gov |
Analysis of Binding Affinity and Selectivity towards Specific Kinase Isoforms
A major challenge in kinase inhibitor design is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. mdpi.com Off-target inhibition can lead to undesirable side effects. Binding affinity, often measured as the half-maximal inhibitory concentration (IC50), quantifies the potency of an inhibitor. Selectivity is determined by comparing the IC50 value for the target kinase against other kinases.
The stereochemistry of the dimethylmorpholine moiety is a critical determinant of selectivity. For example, in the development of mTOR inhibitors, certain stereoisomers of dimethylmorpholine-containing compounds show high selectivity for mTOR over the closely related kinase PI3Kα. Molecular modeling suggests that one of the favorable binding conformations for mTOR is sterically hindered in the PI3Kα binding pocket, thus preventing potent inhibition and conferring selectivity. This highlights how subtle changes in a ligand's three-dimensional shape, dictated by its stereochemistry, can have a dramatic impact on its biological target profile.
The following table provides a representative example of how inhibitor activity is profiled across different kinase isoforms to assess affinity and selectivity.
| Compound | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Ratio (Off-Target 1 / Target) |
|---|---|---|---|---|
| Inhibitor A (cis-isomer) | 5 | 500 | >1000 | 100x |
| Inhibitor B (trans-isomer) | 80 | 400 | 950 | 5x |
| PKI-587 | 0.4 (PI3Kα) / 0.9 (mTOR) | - | - | Dual Inhibitor nih.gov |
| Compound 16b | 125.7 (haspin) | 11 (Clk4) | 87 (DRAK1) | Multi-target Inhibitor nih.gov |
Mechanistic Research in Modulators of Biostasis (e.g., Delta Opioid Receptor Ligands)
The investigation into modulators of biostasis, a state of reversibly reduced metabolic activity, has identified the delta-opioid receptor (DOR) as a significant pharmacological target. While direct and extensive mechanistic studies on (5S)-2,5-Dimethylmorpholine derivatives are not widely available in peer-reviewed literature, a substantial body of research on structurally analogous compounds, particularly those containing a (2R,5S)-2,5-dimethylpiperazine core, provides critical insights into the potential mechanisms of action. These piperazine-based compounds, such as SNC80, are potent and selective DOR agonists and serve as valuable pharmacological tools to understand how activation of this receptor can influence metabolic processes and induce states akin to biostasis.
Research has demonstrated that activation of the delta-opioid system can induce a hibernation-like state, characterized by a significant and reversible reduction in metabolic rate and core body temperature. dtic.miltaylorfrancis.comtubitak.gov.trnih.gov The non-addictive painkiller candidate SNC80, for instance, has been shown to induce hypothermia and has protective effects against blocked blood flow, leading researchers to investigate its potential to slow metabolism on demand. harvard.edu This induced state of biostasis has significant therapeutic potential, particularly in preserving cells and organs for transplantation by reducing the need for static cold storage. harvard.edu Studies have shown that SNC80 treatment can lead to a rapid decline in the metabolic activity of organs, such as the heart, and a substantial drop in oxygen consumption in human cells. harvard.edu
The mechanistic underpinnings of these effects are rooted in the molecular signaling pathways initiated by the binding of ligands to the delta-opioid receptor, a G-protein coupled receptor (GPCR). The interaction of DOR agonists with the receptor triggers a cascade of intracellular events that ultimately lead to a decrease in neuronal activity and a modulation of various physiological processes.
Detailed Research Findings
Mechanistic studies of DOR agonists structurally related to (5S)-2,5-Dimethylmorpholine have focused on several key areas: receptor binding affinity, functional agonism and downstream signaling pathways, and the concept of biased agonism.
Receptor Binding and Functional Agonism:
The affinity and selectivity of a ligand for the delta-opioid receptor are fundamental to its pharmacological profile. Compounds like SNC80, which possess a (2R,5S)-2,5-dimethylpiperazine moiety, exhibit high binding affinity and selectivity for the DOR over other opioid receptor subtypes, such as the mu- and kappa-opioid receptors. nih.govnih.gov This selectivity is crucial for minimizing off-target effects.
Functional agonism is typically assessed through assays that measure the activation of G-proteins, such as the [³⁵S]GTPγS binding assay. Full agonists at the DOR, like SNC80, effectively stimulate G-protein coupling upon binding to the receptor. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, all of which contribute to a decrease in neuronal excitability. painphysicianjournal.com
| Parameter | Delta Opioid Receptor (DOR) | Mu Opioid Receptor (MOR) | Kappa Opioid Receptor (KOR) |
|---|---|---|---|
| Binding Affinity (Ki, nM) | 9.4 | >5000 | >5000 |
| Functional Activity (EC50, nM) | 9.2 (adenylyl cyclase inhibition) | - | - |
| Selectivity (DOR vs. MOR/KOR) | ~500-fold | - | - |
Biased Agonism and Downstream Signaling:
Recent research has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another, even when acting on the same receptor. In the context of the delta-opioid receptor, this typically refers to the balance between G-protein-mediated signaling and the recruitment of β-arrestin. mdpi.commdpi.com
The recruitment of β-arrestin is a key mechanism for receptor desensitization and internalization, and it can also initiate its own distinct signaling cascades. nih.gov It has been suggested that the therapeutic effects of DOR agonists may be primarily mediated by G-protein signaling, while some of the undesirable side effects could be linked to β-arrestin recruitment. harvard.edumdpi.com Compounds that are "G-protein biased" are therefore of significant interest.
Studies on SNC80 and related compounds have revealed that they can act as "super-recruiters" of β-arrestin. mdpi.com This has led to the hypothesis that the pro-convulsant effects observed with some DOR agonists may be linked to this strong β-arrestin recruitment. harvard.edumdpi.com Consequently, the development of DOR agonists with reduced β-arrestin recruitment (G-protein biased agonists) is a key area of research for achieving a better therapeutic profile. mdpi.com
| Compound | G-Protein Activation (e.g., [³⁵S]GTPγS) | β-Arrestin Recruitment | Functional Bias |
|---|---|---|---|
| Endogenous Peptides (e.g., Enkephalin) | Agonist | Moderate Recruitment | Balanced |
| SNC80 | Full Agonist | High Recruitment ("Super-recruiter") | β-Arrestin Biased |
| Investigational Biased Agonists | Agonist | Low/No Recruitment | G-Protein Biased |
The exploration of (5S)-2,5-Dimethylmorpholine derivatives as modulators of biostasis through the delta-opioid receptor is a promising area of research. The extensive mechanistic understanding gained from structurally similar piperazine-based agonists provides a solid foundation for the rational design and investigation of these morpholine analogs. Future studies will likely focus on elucidating the precise structure-activity relationships of the morpholine core and optimizing the functional selectivity to harness the therapeutic potential of DOR-mediated biostasis while minimizing adverse effects.
Computational Chemistry and Molecular Modeling of Chiral 2,5 Dimethylmorpholines
Molecular Docking Simulations for Predicting Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govscienceopen.com This method is crucial in drug design for forecasting the binding mode and affinity of a drug candidate to its protein target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them using a function that approximates the binding free energy.
For a chiral compound such as (5S)-2,5-Dimethylmorpholine, molecular docking can elucidate how its specific three-dimensional structure influences its interaction with a biological target. The stereochemistry of the methyl groups at the C2 and C5 positions is critical in determining the precise fit and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking simulations can compare the binding of different stereoisomers (e.g., (2S,5S), (2R,5R), and meso forms) to the same receptor, revealing potential stereospecific binding. A lower binding energy score typically indicates a more stable and favorable interaction between the ligand and the protein. scienceopen.com
Table 1: Hypothetical Molecular Docking Results for 2,5-Dimethylmorpholine (B1593661) Stereoisomers This table illustrates potential outcomes from a molecular docking simulation against a hypothetical protein kinase. The data is for demonstrative purposes only.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| (5S)-2,5-Dimethylmorpholine | -8.5 | ASP145, LYS72, LEU25 | Hydrogen Bond, Ionic, Hydrophobic |
| (2R,5R)-2,5-Dimethylmorpholine | -8.2 | ASP145, LYS72, TYR70 | Hydrogen Bond, Ionic, Hydrophobic |
| cis-2,5-Dimethylmorpholine | -6.1 | ASP145, SER144 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. researchgate.net MD simulations model the atomic movements of a system over time by solving Newton's equations of motion, offering insights into the flexibility of the protein and the stability of the ligand's binding pose. nih.govscielo.br
For a complex of a protein with (5S)-2,5-Dimethylmorpholine, an MD simulation can reveal how the ligand and receptor adapt to each other. Key analyses performed on the simulation trajectory include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds identified in docking, confirming their importance for binding stability. mdpi.com
These simulations are computationally intensive but provide crucial information on the conformational dynamics and the stability of the interactions, validating the initial docking predictions. researchgate.netresearchgate.net
Table 2: Illustrative MD Simulation Stability Metrics for a Protein-(5S)-2,5-Dimethylmorpholine Complex This table shows example data from a 100-nanosecond MD simulation to demonstrate the analysis of binding stability. The data is hypothetical.
| Metric | Average Value | Interpretation |
| Protein RMSD (Å) | 1.8 ± 0.3 | The protein backbone remains stable throughout the simulation. |
| Ligand RMSD (Å) | 0.9 ± 0.2 | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | 2 (95% occupancy) | Two critical hydrogen bonds are consistently maintained, indicating their importance for affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.gov
To build a QSAR model for morpholine (B109124) derivatives, a dataset of compounds including (5S)-2,5-Dimethylmorpholine would be compiled, along with their experimentally measured biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecule's structure, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobicity: (e.g., LogP)
Topological indices: (describing molecular connectivity)
Statistical methods, ranging from multiple linear regression to machine learning algorithms like random forests, are then used to create an equation that correlates the descriptors with the observed activity. preprints.orgchemrxiv.org A validated QSAR model can then be used to predict the potency of new, untested morpholine analogs.
Table 3: Example Dataset for a QSAR Study of Morpholine Analogs This table presents a small, hypothetical dataset to illustrate the components of a QSAR analysis.
| Compound | Structure | LogP (Hydrophobicity) | Molecular Weight | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |
| Morpholine | C4H9NO | -0.86 | 87.12 | >10000 | 9500 |
| 2-Methylmorpholine | C5H11NO | -0.45 | 101.15 | 5210 | 5500 |
| (5S)-2,5-Dimethylmorpholine | C6H13NO | -0.04 | 115.17 | 850 | 890 |
| 2,6-Dimethylmorpholine (B58159) | C6H13NO | -0.04 | 115.17 | 1200 | 1150 |
Prediction and Analysis of Stereoselective Reaction Pathways
Computational chemistry, particularly methods based on quantum mechanics, can be used to predict and analyze the pathways of chemical reactions, including those that are stereoselective. For the synthesis of chiral compounds like (5S)-2,5-Dimethylmorpholine, these methods can help chemists understand why a particular stereoisomer is formed preferentially.
By modeling the reaction mechanism, chemists can identify the transition state structures for the formation of each possible stereoisomer ((2S,5S), (2R,5R), (2S,5R), etc.). The energy of these transition states can be calculated, and according to transition state theory, the pathway with the lowest activation energy will be the most favorable, leading to the major product.
This analysis can:
Predict the most likely stereochemical outcome of a novel reaction.
Provide insight into the factors controlling stereoselectivity (e.g., steric hindrance, electronic effects in the catalyst or substrate).
Aid in the rational design of chiral catalysts or reaction conditions to improve the yield of the desired stereoisomer, such as (5S)-2,5-Dimethylmorpholine.
Table 4: Hypothetical Calculated Activation Energies for Stereoselective Morpholine Synthesis This table illustrates how computational results can be used to predict the stereochemical outcome of a reaction. The data is for illustrative purposes.
| Reaction Pathway Leading to: | Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| (2S,5S)- and (2R,5R)-isomers (trans) | Chiral Catalyst A | 15.2 | Yes |
| (2R,5S)- and (2S,5R)-isomers (cis) | Chiral Catalyst A | 18.5 | No |
| (2S,5S)- and (2R,5R)-isomers (trans) | Achiral Catalyst B | 20.1 | No |
| (2R,5S)- and (2S,5R)-isomers (cis) | Achiral Catalyst B | 19.8 | Yes |
Structure Activity Relationship Sar and Rational Design of 5s 2,5 Dimethylmorpholine Derivatives
Systematic Variation of Substituents and their Impact on Molecular Recognition
Research into various classes of compounds incorporating the 2,5-dimethylmorpholine (B1593661) moiety has demonstrated the critical role of N- and C-substituents in molecular recognition. For instance, in the development of inhibitors for protein kinases, the substituent attached to the morpholine (B109124) nitrogen often plays a pivotal role in establishing key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.
| Substituent at N-1 | Target | Key Interactions | Impact on Activity |
| Aryl groups | Kinases | Pi-stacking, hydrophobic interactions | Increased potency and selectivity |
| Alkyl chains | Various receptors | Van der Waals forces | Modulated lipophilicity and cell permeability |
| Heterocyclic rings | Enzymes | Hydrogen bonding, dipole interactions | Enhanced target specificity |
The methyl groups at the C-2 and C-5 positions also contribute significantly to the molecule's steric profile and can influence its preferred conformation. Modifications at these positions, while less common, can be employed to fine-tune the shape of the molecule and optimize its fit within a specific binding site.
Comparative Analysis of Stereoisomeric and Positional Analogues on Binding and Reactivity
Stereochemistry is a paramount determinant of biological activity, and this holds particularly true for derivatives of (5S)-2,5-dimethylmorpholine, which possesses two chiral centers. The spatial arrangement of the methyl groups (cis or trans) and the absolute configuration at each chiral center can lead to vastly different biological outcomes.
Studies comparing the cis- and trans-isomers of 2,6-dimethylmorpholine (B58159) derivatives have revealed significant differences in their carcinogenic potential, underscoring the profound impact of stereochemistry on biological function. For instance, in studies on nitroso-2,6-dimethylmorpholine, the cis and trans isomers exhibited markedly different carcinogenic activities in rats and guinea pigs, suggesting that the stereoisomers are metabolized or interact with biological macromolecules in distinct ways.
In the context of enzyme inhibition, the stereochemistry of the dimethylmorpholine moiety is often crucial for achieving high affinity and selectivity. For example, in the development of mTOR inhibitors, the specific stereoisomer of the dimethylmorpholine fragment can dictate the binding affinity and selectivity over other related kinases like PI3K. This is attributed to the precise positioning of the methyl groups within the enzyme's active site, where one stereoisomer may achieve a more favorable binding conformation than the other.
| Isomer | Target | Observed Effect | Reference |
| cis-Nitroso-2,6-dimethylmorpholine | In vivo (guinea pig) | High incidence of liver tumors | |
| trans-Nitroso-2,6-dimethylmorpholine | In vivo (guinea pig) | No significant tumor incidence | |
| Specific Dimethylmorpholine Stereoisomer | mTOR Kinase | High binding affinity and selectivity | ijpsonline.com |
| Other Dimethylmorpholine Stereoisomer | mTOR Kinase | Lower binding affinity | ijpsonline.com |
Rational Design of Novel Morpholine Isosteres for Enhanced Target Selectivity
While the morpholine ring is a valuable pharmacophore, its properties can sometimes be suboptimal for a particular therapeutic target. In such cases, the rational design of morpholine isosteres—functional groups with similar steric and electronic properties—can lead to compounds with enhanced selectivity and improved pharmacokinetic profiles.
Bioisosteric replacement of the morpholine moiety has proven to be a successful strategy in drug discovery. Common isosteres for the morpholine ring include piperidine (B6355638), piperazine, thiomorpholine (B91149), and various other saturated heterocyclic systems. The choice of isostere is guided by the specific requirements of the target, such as the need for a hydrogen bond donor or acceptor, or a desire to modulate the pKa of the nitrogen atom.
For instance, in the quest for selective mTOR inhibitors, replacing the morpholine ring with a thiomorpholine or a piperidine moiety has been explored to fine-tune the compound's interaction with the kinase active site and improve selectivity over the closely related PI3K.
| Morpholine Isostere | Rationale for Replacement | Potential Advantage |
| Thiomorpholine | Altered hydrogen bonding capacity and lipophilicity | Improved metabolic stability, enhanced selectivity |
| Piperidine | Removal of the ring oxygen, increased basicity | Different interaction profile, potential for novel hydrogen bonds |
| Piperazine | Introduction of a second nitrogen atom | Additional point for substitution and interaction |
| Pyrrolidine | Smaller ring size | Probing different regions of the binding pocket |
Computational modeling plays a crucial role in the rational design of morpholine isosteres. By understanding the three-dimensional structure of the target protein and the binding mode of the parent morpholine-containing compound, medicinal chemists can design novel isosteres that are predicted to have a higher affinity and selectivity.
Pharmacophore Mapping and Optimization for Specific Biological Targets
Pharmacophore mapping is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For derivatives of (5S)-2,5-dimethylmorpholine, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, and charged centers, all positioned in a specific spatial arrangement.
The development of a pharmacophore model for a series of active (5S)-2,5-dimethylmorpholine derivatives begins with the identification of a set of compounds with known biological activity against a particular target. These molecules are then conformationally analyzed and superimposed to identify the common chemical features that are responsible for their activity.
Once a pharmacophore model has been established, it can be used for several purposes:
Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active against the target.
Lead Optimization: To guide the modification of existing lead compounds to better fit the pharmacophore and thereby improve their potency and selectivity.
De Novo Design: To design entirely new molecules that incorporate the key pharmacophoric features.
For example, a pharmacophore model for a series of (5S)-2,5-dimethylmorpholine-based kinase inhibitors might consist of a hydrogen bond acceptor feature corresponding to the morpholine nitrogen, two hydrophobic features representing the methyl groups, and an additional aromatic feature from a substituent on the nitrogen atom. This model could then be used to design new inhibitors with optimized interactions within the kinase ATP-binding site.
| Pharmacophore Feature | Corresponding Molecular Moiety | Role in Binding |
| Hydrogen Bond Acceptor | Morpholine Nitrogen | Interaction with backbone amides in the hinge region of kinases |
| Hydrophobic Group | C-2 Methyl Group | Van der Waals interactions in a hydrophobic pocket |
| Hydrophobic Group | C-5 Methyl Group | Van der Waals interactions in a hydrophobic pocket |
| Aromatic Ring | N-Aryl Substituent | Pi-stacking interactions with aromatic residues |
Through the iterative process of pharmacophore modeling, chemical synthesis, and biological testing, medicinal chemists can rationally design and optimize (5S)-2,5-dimethylmorpholine derivatives with enhanced therapeutic potential for a wide range of diseases.
Advanced Research Perspectives and Methodological Advancements
Development of Novel and More Efficient Stereoselective Synthetic Routes
The creation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. The development of efficient and highly selective synthetic methods for producing specific stereoisomers of 2,5-disubstituted morpholines, such as (5S)-2,5-Dimethylmorpholine, is an active area of research.
Historically, the synthesis of substituted morpholines often involved the cyclization of diisopropanolamine (B56660) in the presence of strong acids like sulfuric acid. google.com However, these methods often produce a mixture of stereoisomers, necessitating challenging purification steps. google.com Modern research focuses on asymmetric synthesis strategies that control the three-dimensional arrangement of atoms during the reaction to yield a specific enantiomer.
Key strategies for the stereoselective synthesis of chiral morpholines include:
Use of Chiral Auxiliaries: A primary strategy involves temporarily incorporating an enantiomerically pure compound, known as a chiral auxiliary, into a prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts (either metal complexes with chiral ligands or organocatalysts) to facilitate the formation of one enantiomer over the other. This method is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired product.
Substrate-Controlled Synthesis: In this method, the chirality is derived from a stereocenter already present in the starting material. For instance, intramolecular cyclization of N-tethered alkenols, where the starting material is derived from a chiral pool source like an amino acid or a sugar, can be an effective strategy for constructing the morpholine (B109124) ring with defined stereocenters. researchgate.net
Integration of Advanced Spectroscopic Techniques for Fine Structural Elucidation and Stereochemical Assignment
Confirming the absolute and relative stereochemistry of a molecule like (5S)-2,5-Dimethylmorpholine is critical. While basic spectroscopic methods provide information on molecular connectivity, advanced techniques are required for unambiguous stereochemical assignment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose. creative-biostructure.com
¹H and ¹³C NMR: These spectra provide initial information about the chemical environment of each atom. For 2,5-dimethylmorpholine (B1593661), the chemical shifts of the methyl groups and the ring protons can offer clues about their relative orientation (cis or trans).
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity within the morpholine ring. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining relative stereochemistry. The NOE effect arises between protons that are close in space (<5 Å), regardless of their bonding connectivity. For 2,5-dimethylmorpholine, a NOESY experiment can distinguish between the cis isomer (where both methyl groups are on the same face of the ring) and the trans isomer by observing spatial correlations between the methyl protons and the ring protons. creative-biostructure.com
To distinguish between enantiomers (e.g., (2S,5S) vs. (2R,5R)), which have identical NMR spectra in achiral solvents, specialized methods are employed:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA, such as Mosher's acid. wikipedia.org This reaction creates a mixture of diastereomers, which have different physical properties and, therefore, distinct NMR spectra, allowing for their differentiation and quantification. creative-biostructure.comwikipedia.org
Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution by NMR. creative-biostructure.comwikipedia.org
The combination of these advanced NMR methods, often supported by quantum chemical calculations to predict spectroscopic parameters, allows for the confident assignment of the complex stereochemistry of substituted morpholines. nih.gov
| Technique | Purpose | Information Obtained for (5S)-2,5-Dimethylmorpholine |
|---|---|---|
| 2D NOESY | Determination of relative stereochemistry | Detects through-space proximity of protons, distinguishing between cis and trans isomers based on correlations between methyl and ring protons. |
| Chiral Derivatizing Agents (e.g., Mosher's acid) | Determination of enantiomeric purity/absolute configuration | Converts enantiomers into diastereomers, which exhibit distinct signals in ¹H or ¹⁹F NMR, allowing for quantification. wikipedia.org |
| Chiral Solvating Agents | Resolution of enantiomeric signals | Forms transient diastereomeric complexes, inducing chemical shift differences between enantiomers in the NMR spectrum. wikipedia.org |
| Quantum Chemical Calculations | Prediction of NMR parameters | Computes theoretical chemical shifts and coupling constants for different stereoisomers to compare with experimental data for assignment. nih.gov |
Chemoinformatic and Machine Learning Approaches in Morpholine Derivative Discovery
Modern drug and materials discovery increasingly relies on computational tools to navigate the vastness of chemical space efficiently. Chemoinformatics and machine learning (ML) are transforming the design and discovery of novel morpholine derivatives. nih.govulster.ac.uk
Chemoinformatics involves the use of computational methods to analyze chemical information. In the context of morpholine derivatives, chemoinformatics is used to:
Analyze Chemical Diversity: Researchers can computationally generate large libraries of virtual morpholine derivatives and analyze their structural and physicochemical properties. This allows for a systematic exploration of the chemical space around the morpholine scaffold. researchgate.netnih.gov
Scaffold Hopping and Peptidomimetics: The morpholine ring is an attractive scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides. Chemoinformatic tools can help design morpholine-based structures that replicate the spatial arrangement of amino acid side chains to interact with biological targets. researchgate.netnih.gov
Machine Learning (ML) models can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. ulster.ac.ukresearchgate.netnih.gov This predictive power accelerates the discovery process by prioritizing the synthesis of the most promising candidates. ulster.ac.uk
Property Prediction: ML models can predict a wide range of properties, including biological activity against a specific target, solubility, metabolic stability, and toxicity, based solely on the molecular structure. ulster.ac.ukresearchgate.netchemrxiv.org For example, a deep learning model can be trained on a dataset of known compounds to predict their binding affinity to a particular enzyme. ulster.ac.uk
Generative Models: Advanced deep learning architectures, such as variational autoencoders (VAEs), can learn the underlying patterns of known active molecules and generate novel molecular structures that are predicted to have high activity. ulster.ac.ukethz.ch This approach can lead to the discovery of entirely new morpholine derivatives with optimized properties.
The integration of these computational approaches allows scientists to conduct large-scale in-silico screening, significantly reducing the time and cost associated with laboratory synthesis and testing. ulster.ac.ukchemrxiv.org
Emerging Applications in Niche Areas of Chemical Synthesis and Biological Probe Development
Beyond its role as a structural component in pharmaceuticals, (5S)-2,5-Dimethylmorpholine and related chiral morpholines have emerging applications in specialized areas of chemical research.
Applications in Asymmetric Synthesis: The inherent chirality of (5S)-2,5-Dimethylmorpholine makes it a valuable tool for controlling stereochemistry in other reactions. Its primary application in this area is as a chiral auxiliary . In this role, the morpholine derivative is temporarily attached to a starting material. Its defined stereocenters then guide the approach of reagents in a subsequent reaction, leading to the formation of a new stereocenter with high selectivity. Once its function is complete, the auxiliary is removed, leaving behind an enantiomerically enriched product. This is a powerful method for creating complex chiral molecules.
Scaffolds for Biological Probes and Bioactive Molecules: The morpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active biological agents. e3s-conferences.org
Biological Probes: By attaching fluorescent tags or reactive groups to the (5S)-2,5-Dimethylmorpholine scaffold, chemists can create molecular probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study biological pathways and mechanisms of action. The generation of high-quality small-molecule collections for use as probes is a key goal of diversity-oriented synthesis. researchgate.netnih.gov
Niche Agrochemicals: Morpholine derivatives have found extensive use in the agrochemical industry as fungicides and herbicides. nih.gov The development of new, stereospecific morpholine compounds could lead to more potent and selective agents with improved environmental profiles. nih.gov
Anticancer and Neurodegenerative Disease Research: The morpholine ring is a key component in numerous anticancer agents. Furthermore, morpholine derivatives are being explored for their potential to modulate the activity of enzymes implicated in neurodegenerative conditions like Alzheimer's disease. The specific stereochemistry of compounds like (5S)-2,5-Dimethylmorpholine can be critical in determining the potency and selectivity of these interactions.
The versatility of the chiral dimethylmorpholine structure ensures its continued relevance as a building block for creating sophisticated chemical tools and as a starting point for the discovery of novel therapeutic and agrochemical agents.
Q & A
Q. How can researchers optimize chromatographic separation of (5S)-2,5-Dimethylmorpholine from its diastereomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
